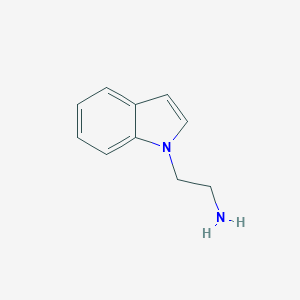

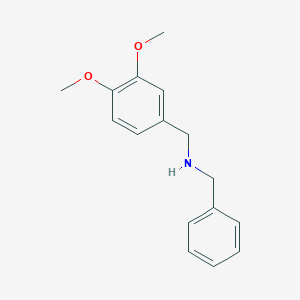

Benzyl-(3,4-dimethoxy-benzyl)-amine

Übersicht

Beschreibung

Benzyl-(3,4-dimethoxy-benzyl)-amine, also known as 3,4-dimethoxy-benzyl-amine or 3,4-DMBA, is an organic compound that is widely used in scientific research. It is a derivative of benzyl amine, a common organic compound. 3,4-DMBA has been used in various scientific applications, including as a chemical reagent, as a precursor for organic synthesis, and as a biochemical and physiological research tool.

Wissenschaftliche Forschungsanwendungen

Protective Group for Thiol Moiety

The 3,4-dimethoxybenzyl group, which is part of the Benzyl-(3,4-dimethoxy-benzyl)-amine compound, can act as a solubilizing protective group for the thiol moiety . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Formation of Self-Assembled Monolayers

The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications .

Increased Solubility of Precursors

The 3,4-dimethoxybenzyl group can increase the solubility of precursors, which is often a challenge in the formation of SAMs . This group becomes cleaved off during monolayer formation, especially at elevated temperature and in presence of protons .

Stability under Pd-Catalyzed C-C Bond Formation Reaction Conditions

The protective group has the additional advantage to be stable under Pd-catalyzed C-C bond formation reaction conditions . This facilitates the syntheses of the respective precursors .

Conversion to Benzaldehyde

Research has shown that benzyl alcohol, which is structurally similar to Benzyl-(3,4-dimethoxy-benzyl)-amine, can be converted to benzaldehyde . This conversion is largely used in the pharmaceutical and agricultural industries .

Use in Green Methods

Benzyl alcohol, which is structurally similar to Benzyl-(3,4-dimethoxy-benzyl)-amine, is one of the most studied substrates in green methods that use “clean” oxidants such as O2 in combination with supported metal nanoparticles as the catalyst .

Wirkmechanismus

Mode of Action

It’s known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of Benzyl-(3,4-dimethoxy-benzyl)-amine can be influenced by various environmental factors. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-14(10-16(15)19-2)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDVCSGIUHGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

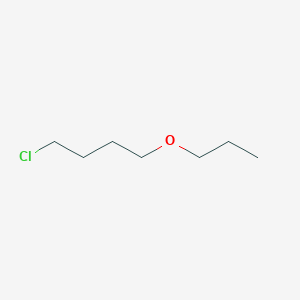

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.